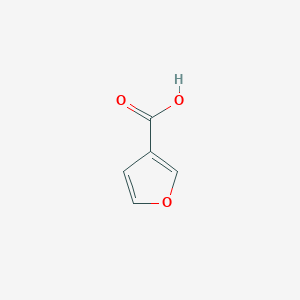

3-Furoic acid

Descripción

Historical Context and Discovery in Furan (B31954) Chemistry

The history of furan chemistry dates back to the discovery of its derivatives. The name "furan" originates from the Latin word "furfur," meaning bran, as furfural (B47365) is produced from bran. wikipedia.org The first described furan derivative was 2-furoic acid, reported by Carl Wilhelm Scheele in 1780. wikipedia.org Furfural, another important derivative and a source of other technically important furans, was reported in 1831 and characterized in 1840. wikipedia.orgbritannica.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org While the specific historical details of the first isolation or synthesis of 3-furoic acid are less extensively documented compared to 2-furoic acid or furan, its study is intrinsically linked to the broader development of furan chemistry and the exploration of substituted furan compounds. Research into the synthesis and properties of furan derivatives, including positional isomers like this compound, became more prominent as organic synthesis techniques advanced.

Natural Occurrence and Biosynthetic Pathways of this compound

This compound occurs naturally in various organisms and has been detected in several different foods. hmdb.canih.gov It is considered a secondary metabolite. hmdb.ca The compound has been reported in organisms such as Penicillium herquei and Peristeria elata. nih.gov It is also found in foods including anatidaes (Anatidae), asparagus (Asparagus officinalis), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica), suggesting it could potentially serve as a biomarker for the consumption of these foods. hmdb.ca

While detailed biosynthetic pathways specifically for this compound are not as widely elaborated in the provided texts as those for other furan derivatives like furfural, the presence of furoic acids in nature implies biological routes for their formation. Furan compounds, in general, can be derived from the dehydration of pentose-containing materials and cellulosic solids, particularly from biomass like lignocellulose, which contains hemicellulose rich in pentoses such as xylose and arabinose. wikipedia.orgscielo.org.coresearchgate.netresearchgate.net Furfural, a common precursor to furoic acids, is produced from these sources through hydrolysis and dehydration reactions. britannica.comscielo.org.co Furoic acid (typically referring to the 2-isomer) can be obtained by the oxidation of furfural. wikipedia.orgbritannica.comscielo.org.coresearchgate.net Given the structural similarity and co-occurrence, it is plausible that this compound biosynthesis might involve similar pathways or enzymatic modifications of related furan compounds. Some research indicates that furan-3-carboxylic acid is produced from Corynebacterium. Additionally, this compound is an organic acid regularly occurring in the urine of healthy individuals. chemicalbook.comselleckchem.com

Significance of this compound as a Furan Derivative Platform Molecule

This compound is recognized as a versatile organic compound with significant applications in various industries, serving as a valuable building block and platform molecule in organic synthesis. ontosight.aichemimpex.com Its unique furan ring structure enhances its reactivity, making it suitable for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.aichemimpex.com

The ability of this compound to act as a building block allows for the development of innovative materials and compounds, particularly in medicinal chemistry and polymer science. ontosight.aichemimpex.com For instance, this compound can be used as a reactant in the synthesis of furan-2,5- and furan-2,4-dicarboxylic acids. sigmaaldrich.comchemicalbook.comsrlchem.com It has also been utilized in the synthesis of complex molecules such as (±)-Hyperolactone A and furo[2,3-b]pyridin-4-one-5-carboxylate ester derivatives, which have shown potential as inhibitors of human herpesvirus polymerases. sigmaaldrich.comchemicalbook.com

Furthermore, this compound holds potential as a bio-based platform chemical, contributing to the development of sustainable materials, including biodegradable polymers. chemimpex.com Its derivatives can be incorporated into polymers to impart specific properties. ontosight.aichemimpex.com

Research highlights the utility of furoic acids, including the 3-isomer, in Diels-Alder reactions, which are important tools in green chemistry for the sustainable synthesis of chemical building blocks. rsc.orgresearchgate.net While electron-poor furans like furoic acids were traditionally considered less reactive in Diels-Alder cycloadditions, studies have shown that this compound can react with dienophiles like maleimides, with the reactions being favored both kinetically and thermodynamically. rsc.org This demonstrates the potential of this compound as a diene in cycloaddition reactions, opening pathways to synthesize a variety of cyclic compounds. rsc.org

The compound's favorable properties, such as solubility and stability, also contribute to its attractiveness for various formulations in the chemical industry. chemimpex.com

Here is a summary of some chemical and physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅H₄O₃ | PubChem nih.gov, sigmaaldrich.com |

| Molecular Weight | 112.08 g/mol | PubChem nih.gov, sigmaaldrich.com |

| Appearance | Colorless crystalline solid / White to off-white crystalline powder | Ontosight.ai ontosight.ai, Chem-Impex chemimpex.com, ChemicalBook chemicalbook.com |

| Melting Point | 120-122 °C / 120-124 °C / 140-141 °C | PubChem nih.gov, HMDB hmdb.ca, The Good Scents Company thegoodscentscompany.com, Sigma-Aldrich sigmaaldrich.com, Chem-Impex chemimpex.com, ChemicalBook chemicalbook.com, Ontosight.ai ontosight.ai |

| Boiling Point | 229-230 °C (est) | The Good Scents Company thegoodscentscompany.com, HMDB hmdb.ca |

| Solubility (Water) | 64 mg/mL / 1.412e+004 mg/L @ 25 °C (est) | PubChem nih.gov, HMDB hmdb.ca, The Good Scents Company thegoodscentscompany.com |

| LogP (o/w) | 1.03 | PubChem nih.gov, The Good Scents Company thegoodscentscompany.com, HMDB hmdb.ca |

| CAS Number | 488-93-7 | PubChem nih.gov, sigmaaldrich.com, Chem-Impex chemimpex.com, ChemicalBook chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCCAYCGZOLTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197611 | |

| Record name | 3-Furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

64 mg/mL | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

488-93-7 | |

| Record name | 3-Furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FUROIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88A3S7RG98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 122 °C | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Synthetic Route Development for 3 Furoic Acid and Its Derivatives

Conventional Chemical Synthesis Pathways

Conventional methods for preparing 3-furoic acid often involve oxidation or decarboxylation reactions.

Oxidation Reactions for this compound Preparation

Oxidation is a common strategy for synthesizing carboxylic acids, and this compound can be prepared by oxidizing suitable furan (B31954) precursors. One such method involves the oxidation of 3-furaldehyde (B129913) (furan-3-carbaldehyde). ontosight.ai This conversion can be achieved using various oxidizing agents and catalytic systems. For instance, the catalytic oxidation of furfural (B47365) (a related furan aldehyde) to furoic acid has been explored using catalysts like nano copper oxide with air as the oxygen source under mild conditions. google.com While this specific example pertains to furoic acid (which can refer to both 2- and 3-isomers, but often implies the more common 2-furoic acid derived from furfural), the principle of oxidizing a furan aldehyde to the corresponding carboxylic acid is applicable to the synthesis of this compound from 3-furaldehyde.

Another oxidative approach involves the oxidation of tetrahydrofuran-3-methanol to tetrahydro-3-furoic acid using reagents such as NaIO₄/RuCl₃·H₂O in a water/acetonitrile mixture. google.com While this yields the saturated analog, tetrahydro-3-furoic acid, it demonstrates the feasibility of oxidizing a hydroxyl group on a furan ring system to a carboxylic acid.

Decarboxylation and Related Approaches

Decarboxylation reactions, which involve the removal of a carboxyl group, have also been employed in the synthesis of this compound. The decarboxylation of furandicarboxylic acids is a notable route. ontosight.aigoogle.com Specifically, this compound can be obtained from the decarboxylation of furan-2,3-dicarboxylic acid, furan-3,4-dicarboxylic acid, or furan-2,4-dicarboxylic acid. google.com Early reports described the preparation of this compound by the decarboxylation of furantetracarboxylic acid. google.comuni.eduuni.edu This stepwise decarboxylation of furantetracarboxylic acid has been considered a valuable method for synthesizing this compound, which was otherwise difficult to prepare. uni.eduuni.edu

Another method involves the conversion of 3-bromofuran (B129083) to this compound through reaction with butyllithium (B86547) to form 3-lithiofuran, followed by reaction with carbon dioxide. google.com Electrocarboxylation of 3-bromofuran has also been reported as a method to obtain this compound. google.com

Biocatalytic and Biotechnological Synthesis Routes

Biocatalytic and biotechnological methods offer potentially more environmentally friendly and selective routes for the synthesis of furanic compounds, including this compound.

Microbial Transformation of Furanic Aldehydes to this compound

Microbial transformation has emerged as a method for converting furanic aldehydes into corresponding carboxylic acids. For instance, certain microorganisms can oxidize furfural to furoic acid. Studies have shown that Bacillus cereus cells can oxidize furfural into furoic acid with high yields at moderate temperatures. mdpi.com Immobilized whole-cell biocatalysts have also been used for the transformation of furfural to furoic acid. mdpi.com While these examples primarily focus on the conversion of furfural to 2-furoic acid, the principle of microbial oxidation of furan aldehydes can potentially be applied to the synthesis of this compound from 3-furaldehyde using appropriate microbial strains or enzymes.

Enzymatic Mechanisms in Biocatalytic Production, including Molybdate (B1676688) Transporter Involvement

Enzymatic mechanisms play a crucial role in biocatalytic furan oxidation. Dehydrogenases from various microorganisms, such as Comamonas testosteroni, Escherichia coli, Nocardia corallina, and Gluconobacter oxydans, have been identified as biocatalysts for the production of furoic acid from furfural or furfuryl alcohol under ambient conditions. mdpi.com For example, whole cells of E. coli HMFOMUT have been shown to oxidize furfural entirely into furoic acid. mdpi.com During this bioconversion, furfuryl alcohol is observed as an intermediate, which is subsequently oxidized to furoic acid by the same biocatalyst. mdpi.com

While direct information on molybdate transporter involvement specifically in the biocatalytic production of this compound from 3-furaldehyde was not prominently found in the search results, molybdate-dependent enzymes, such as aldehyde oxidases, are known to catalyze the oxidation of aldehydes to carboxylic acids. The activity of such enzymes often relies on the availability and transport of molybdate, which is incorporated into the enzyme's active site. Research into the enzymatic mechanisms for 3-furaldehyde oxidation would likely explore the involvement of such metalloenzymes and the cellular mechanisms for cofactor uptake and utilization.

Advanced Synthetic Strategies and Novel Preparations

Ongoing research explores advanced synthetic strategies and novel preparations to overcome the challenges associated with this compound synthesis and to develop more efficient and selective routes to its derivatives.

One area of development involves improved methods for the synthesis of 2-substituted-3-furoic acids. An improved preparation involves the lithiation of 2-methyl-3-furoic acid with butyllithium, followed by trapping the resulting dianion with electrophiles. scholaris.ca This method allows for the introduction of substituents at the C-2 position of the this compound core. scholaris.ca

Novel methodologies for the 2-alkylation of 3-furoic acids have also been reported, utilizing Wittig reactions of a 3-methoxycarbonyl-2-furanylmethylphosphonium salt. researchgate.net This approach provides a method for introducing alkyl chains at the C-2 position. researchgate.net

Another reported novel synthesis of 3-substituted furans, which could potentially be adapted for this compound derivatives, involves the introduction of substituents via nucleophilic attack of Grignard reagents on a carbonylated four-carbon unit, such as 5-ethoxytetrahydrofuran-3-one. tandfonline.com

Furthermore, research into the synthesis of this compound derivatives includes one-pot synthesis methods. An efficient one-pot synthesis method for 3-furan carboxylate derivatives involves the reaction of this compound with halogenated olefins catalyzed by potassium carbonate with a phase transfer agent. acs.org

These advanced strategies aim to provide more flexible and efficient routes to this compound and its substituted analogs, which are valuable intermediates in the synthesis of various organic compounds.

Lithiation and Electrophilic Quenching Reactions for Substituted Furoic Acids

Lithiation and subsequent electrophilic quenching reactions represent a powerful approach for introducing substituents onto the furan ring of furoic acids. The regioselectivity of lithiation in furan systems can be influenced by existing substituents and reaction conditions.

For 3-substituted furans, C-2 lithiation typically yields a mixture of C-2 and C-5 mono-anions. However, regioselective lithiation at the C-2 position of this compound has been achieved using 2.2 equivalents of lithium diisopropylamide (LDA). The resulting C-2 anion can be efficiently trapped by reactive electrophiles such as methyl iodide, aldehydes, and ketones, often providing yields exceeding 90%. Less reactive electrophiles, like iodoethane (B44018) and 5-iodopent-1-ene, have resulted in lower yields, below 42%. scholaris.ca

An improved method for the synthesis of 2,3-disubstituted furans involves the lithiation of 2-methyl-3-furoic acid with 2.0 equivalents of butyllithium, forming a dianion. scholaris.ca This dianion can be quenched with various electrophiles to produce 2-substituted-3-furoic acids. For example, trapping the dianion with 3-bromoprop-1-ene followed by treatment with diazomethane (B1218177) yielded the corresponding methyl ester in 70% yield over two steps. scholaris.ca This method has proven effective even with electrophiles typically sluggish in reactions with alkyllithium species. scholaris.ca The enhanced alkylation observed with 2-methyl-3-furoic acid compared to this compound is potentially attributed to the stability of the dilithio species in tetrahydrofuran (B95107) (THF) at room temperature, allowing extended reaction time with the electrophile. scholaris.ca

The lithiation of 2-silylated-3-(hydroxymethyl)furans and 2-silylated-3-furoic acids with 2.2 equivalents of butyllithium has been shown to exclusively lithiate at the C-4 position. researchgate.netacs.org Quenching these dianions with various electrophiles provides 2-silylated-3-(hydroxymethyl)-4-substituted furans and 2-silylated-4-substituted 3-furoic acids in good to excellent yields. researchgate.netacs.org Removal of the silyl (B83357) group then yields the corresponding 4-substituted-3-(hydroxymethyl)furans and methyl 4-substituted-3-furoates. researchgate.netacs.org The site of lithiation can be altered by protecting the 3-hydroxyl group, leading to lithiation at the C-5 position instead of C-4. researchgate.netacs.org

Here is a table summarizing some representative lithiation and electrophilic quenching reactions:

| Starting Material | Lithiation Reagent | Electrophile | Product Type | Regioselectivity | Yield (%) | Citation |

| This compound | LDA (2.2 equiv) | Reactive Electrophiles | 2-Substituted this compound | C-2 | >90 | scholaris.ca |

| This compound | LDA (2.2 equiv) | Sluggish Electrophiles | 2-Substituted this compound | C-2 | <42 | scholaris.ca |

| 2-Methyl-3-furoic acid | BuLi (2.0 equiv) | Electrophiles | 2-Substituted this compound | C-2 | Good to excellent | scholaris.ca |

| 2-Silylated-3-furoic acid | BuLi (2.2 equiv) | Electrophiles | 2-Silylated-4-substituted this compound | C-4 | Good to excellent | researchgate.netacs.org |

Wittig Reactions in 2-Alkylation of 3-Furoic Acids

Wittig reactions have been employed in the 2-alkylation of 3-furoic acids, offering a method for introducing alkylidene groups at the C-2 position of the furan ring. This methodology typically involves the reaction of a phosphonium (B103445) ylide with a carbonyl compound to form an alkene. masterorganicchemistry.com

A new methodology for the 2-alkylation of 3-furoic acids utilizes Wittig reactions of the 3-methoxycarbonyl-2-furanylmethylphosphonium salt. sun.ac.zaresearchgate.netresearchgate.net This approach has been applied in the synthesis of tethered UC-781/d4T conjugates, which are being investigated as potential HIV reverse-transcriptase inhibitors. sun.ac.zaresearchgate.netresearchgate.net

While the provided search results mention the application of Wittig reactions in the context of this compound derivatives, detailed reaction conditions and a wide range of examples specifically for the 2-alkylation of 3-furoic acids using this method were not extensively provided. One source mentions a Wittig reaction yielding a product in 15% yield in the context of synthesizing mucochloric acid derivatives, which are related but not directly this compound alkylation. nih.govmdpi.com

Amine-Assisted Oxidation Methods

Amine-assisted oxidation methods have emerged as a sustainable and efficient route for the production of furoic acid, particularly from furfural. rsc.orgpublons.comresearchgate.netrsc.orgresearchgate.net This approach utilizes hydrogen peroxide as the oxidant in the presence of an amine. rsc.orgresearchgate.netrsc.orgresearchgate.net

A reported strategy involves the efficient production of furoic acid from furfural through base-assisted oxidation with hydrogen peroxide. rsc.org This method can achieve high reaction yields, up to 99%. rsc.org The process also allows for efficient separation of the final product. rsc.org The sustainability of this method is enhanced by the potential for recovery and valorization of co-products such as sodium sulfate (B86663) and amine oxide, which can improve the economic viability of the process. rsc.orgpublons.com

The reaction scheme typically involves the oxidation of furfural to furoic acid using hydrogen peroxide with the assistance of an amine. researchgate.netresearchgate.net Factors such as the addition mode of hydrogen peroxide can influence the yield of furoic acid and the formation of amine oxide. rsc.org Higher temperatures can favor the formation of amine oxide, potentially decreasing the substrate specificity of the oxidant. researchgate.net

Here is a summary of a representative amine-assisted oxidation process:

| Starting Material | Oxidant | Assistant | Product | Yield (%) | Citation |

| Furfural | Hydrogen Peroxide | Amine | Furoic acid | Up to 99 | rsc.org |

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies of 3 Furoic Acid

Heterocyclic Ring Reactivity

The furan (B31954) ring in 3-furoic acid, while possessing aromatic character, can undergo reactions characteristic of dienes, particularly in the context of cycloaddition reactions.

Diels-Alder Cycloaddition Reactions of this compound as a Diene

Furans can act as dienes in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. This process involves the [4+2] cycloaddition between the conjugated pi system of the furan ring and the pi system of a dienophile pearson.compearson.com. However, the aromatic stability of the furan ring makes it less reactive as a diene compared to non-aromatic conjugated dienes like cyclopentadiene (B3395910) masterorganicchemistry.comnih.govrsc.org. The Diels-Alder reaction with furans disrupts their aromaticity, often leading to adducts that can undergo retro-Diels-Alder reactions at relatively low temperatures masterorganicchemistry.comnih.gov.

Despite this, this compound and its derivatives have been shown to participate in Diels-Alder reactions, particularly with electron-deficient dienophiles such as maleimides beilstein-journals.orgrsc.org. The presence of the electron-withdrawing carboxylic acid group at the 3-position of the furan ring can influence its reactivity as a diene beilstein-journals.org. Studies have shown that while electron-withdrawing groups can sometimes decrease the reactivity of furans as dienes, this compound has demonstrated reactivity in cycloadditions with maleimides beilstein-journals.orgrsc.org.

Research has explored the use of this compound in Diels-Alder reactions for various synthetic purposes, including the synthesis of complex polycyclic structures scholaris.ca. For example, this compound has been utilized as a starting material in the synthesis of precursors for intramolecular Diels-Alder reactions scholaris.ca.

Intramolecular Diels-Alder Reactions of Furan Diene Systems

Intramolecular Diels-Alder (IMDA) reactions involving furan rings (IMDAF) are a powerful strategy for the construction of polycyclic ring systems beilstein-journals.orgrsc.orgpsu.eduacs.org. In these reactions, the diene (furan) and the dienophile are part of the same molecule. The IMDAF reaction has been applied in the synthesis of various complex molecules, including natural product skeletons like isoquinoline (B145761) alkaloids and epoxycadinanes rsc.orgpsu.educdnsciencepub.com.

Studies on IMDAF reactions have investigated the cyclization of substituted furans tethered to dienophiles rsc.orgpsu.edu. For instance, research has explored the thermal cyclization of methoxyfuran precursors and phenyl-substituted precursors, demonstrating the feasibility of constructing fused ring systems through this approach rsc.orgpsu.edu. The efficiency of IMDAF reactions can be influenced by various factors, including the nature and position of substituents on the furan ring and the tether, as well as reaction conditions such as temperature and the presence of catalysts rsc.orgpsu.edursc.org.

While examples specifically detailing intramolecular Diels-Alder reactions of this compound itself as the diene component in an intramolecular setting are less prevalent in the provided search results, the principles and challenges of IMDAF reactions in general, as described for substituted furans, are relevant to understanding the potential behavior of this compound derivatives in such transformations scholaris.cabeilstein-journals.orgrsc.orgpsu.eduacs.orgcdnsciencepub.comrsc.org. The carboxylic acid group in this compound could be part of the tether or modified to incorporate a dienophile, enabling intramolecular cycloaddition.

Solvent Effects on Cycloaddition Thermodynamics and Kinetics

Solvent effects play a significant role in the thermodynamics and kinetics of Diels-Alder reactions involving furans masterorganicchemistry.combeilstein-journals.orgoup.comchemrxiv.orgmdpi.comresearchgate.netnih.govresearchgate.netacs.org. The polarity of the solvent can influence the reaction rate and the endo/exo selectivity of the cycloadducts pearson.commasterorganicchemistry.comchemrxiv.orgmdpi.com.

Studies on the Diels-Alder reaction of furan with dienophiles like maleic anhydride (B1165640) and maleimide (B117702) have shown that while the endo isomer is often kinetically favored in many Diels-Alder reactions due to secondary orbital interactions, solvent effects can alter this selectivity pearson.commasterorganicchemistry.comchemrxiv.org. For example, in the reaction of furan with maleic anhydride, the kinetic preference for the endo isomer observed in the gas phase can change in solution, with some solvents favoring the exo isomer kinetically chemrxiv.org.

For furoic acids, including potentially this compound, the choice of solvent can significantly impact the reaction rate and equilibrium beilstein-journals.orgnih.gov. Research indicates that polar solvents, such as methanol (B129727), ethanol (B145695), and water, can be beneficial for Diels-Alder reactions involving furoic acids and maleimides beilstein-journals.orgnih.gov. Water, in particular, has been shown to provide a substantial rate enhancement in Diels-Alder reactions of furoic acids rsc.orgnih.gov. This effect has been attributed to factors such as hydrogen bonding interactions and a possible "compression effect" exerted by solvent molecules beilstein-journals.orgrsc.orgnih.govresearchgate.net.

The interplay between kinetics and thermodynamics is crucial in furan Diels-Alder chemistry, and solvent can influence this balance masterorganicchemistry.comnih.govresearchgate.net. At lower temperatures, the reaction is typically under kinetic control, favoring the product formed via the lower activation energy pathway (often the endo product) pearson.commasterorganicchemistry.com. At higher temperatures, the reaction can become thermodynamically controlled, and the more stable product (often the exo isomer) predominates, potentially via retro-Diels-Alder reaction and re-equilibration pearson.commasterorganicchemistry.com. Solvents can affect the relative stabilities of the transition states and products, thereby influencing the observed kinetic and thermodynamic outcomes chemrxiv.orgmdpi.comresearchgate.net.

Reductive Transformations, including Birch Reduction Mechanisms

The furan ring of this compound can undergo reductive transformations. One notable type of reduction is the Birch reduction, typically involving alkali metals (such as sodium or lithium) in liquid ammonia (B1221849), often with a proton source like an alcohol oup.compublish.csiro.audrpress.orgpublish.csiro.aubaranlab.orgresearchgate.net.

Studies on the Birch reduction of this compound have shown that the reaction can proceed with ring opening and elimination depending on the conditions publish.csiro.aupublish.csiro.au. For instance, reduction of this compound with lithium in ammonia at -33°C in the absence of a proton source has been reported to lead to ring opening and the formation of hydroxy lactone and ethoxy lactone products publish.csiro.aupublish.csiro.au. The proposed mechanism under these conditions involves β-elimination and ring opening after the initial reduction steps publish.csiro.aupublish.csiro.au.

When a proton source like methanol or ethanol is present in the Birch reduction of this compound with sodium in liquid ammonia, the reaction can yield 2,3-dihydro-3-furoic acid, which can be isolated as its methyl ester oup.comresearchgate.net. Further acid-catalyzed addition of alcohols to this dihydrofuran product can lead to the formation of 5-alkoxytetrahydro-3-furoate esters oup.com.

The mechanism of the Birch reduction of aromatic carboxylic acids, including potentially this compound, involves the addition of solvated electrons to the aromatic ring, followed by protonation steps oup.comdrpress.orgresearchgate.net. For substituted aromatic rings, the regiochemistry of the reduction is influenced by the electronic nature of the substituents drpress.orgresearchgate.net. Electron-withdrawing groups like the carboxylic acid group in this compound can influence the distribution of the radical anion intermediate and subsequent protonation steps, affecting the final product distribution drpress.orgresearchgate.net. While the general mechanism involves sequential electron transfer and protonation, the specific pathways and intermediates can vary depending on the substrate and reaction conditions drpress.orgresearchgate.net.

Recent research has also explored alternative methods for the reduction of furans, including Brønsted acid-catalyzed reductions using silanes, which can lead to 2,5-dihydrofuran (B41785) or tetrahydrofuran (B95107) derivatives nih.govacs.org. These methods offer milder conditions compared to traditional metal-catalyzed hydrogenations or some Birch reduction conditions nih.govacs.org.

Carboxylic Acid Group Chemical Modifications

The carboxylic acid group at the 3-position of this compound is a key functional handle for various chemical transformations, allowing for the synthesis of derivatives such as esters and amides.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can undergo typical reactions of carboxylic acids, including esterification and amidation beilstein-journals.org.

Esterification of this compound involves the reaction of the carboxylic acid with an alcohol to form an ester. This can be achieved through various methods, such as acid-catalyzed reactions or reactions involving coupling agents. For example, the methyl ester of 2,3-dihydro-3-furoic acid has been obtained from the Birch reduction of this compound followed by isolation as the ester oup.com. The synthesis of isopropyl esters of 2-substituted-3-furoic acids has also been reported scholaris.ca.

Amidation of this compound involves the formation of an amide bond between the carboxylic acid group and an amine. This reaction typically requires activation of the carboxylic acid or the use of coupling reagents. Methods for the direct conversion of carboxylic acids to primary amides using coupling reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholium chloride) have been developed, which can utilize ammonia sources like aqueous ammonia or ammonium (B1175870) chloride researchgate.net. While these methods are general for carboxylic acids, they are applicable to this compound for the synthesis of 3-furoamide and its derivatives. The formation of furoic amides from furoic acid halides and amino naphthols has also been described google.com.

These esterification and amidation reactions are fundamental transformations that allow for the incorporation of the this compound moiety into larger molecules and the synthesis of various derivatives with potentially altered chemical and physical properties.

Data Tables

While specific quantitative data tables for this compound reactions were not extensively available across all searched snippets, the following table summarizes some reported yields and conditions for selected transformations involving this compound or related furan systems as discussed in the text:

| Reaction Type | Substrate | Conditions | Product(s) | Reported Yield (%) | Source(s) |

| Birch Reduction (with proton source) | This compound | Na, liquid NH₃, 2-propanol | 2,3-dihydro-3-furoic acid (as methyl ester) | 85 | oup.com, researchgate.net |

| Birch Reduction (without proton source) | This compound | Li, liquid NH₃, -33°C, then NH₄Cl quench | Hydroxy lactone, Ethoxy lactones | Not specified | publish.csiro.au, publish.csiro.au |

| IMDAF (Model Compound) | Substituted Furan | β-cyclodextrin catalysis | Cycloadduct | 84 | rsc.org, psu.edu |

| IMDAF (Methoxyfuran precursor) | Methoxyfuran | Thermal cyclization | Cycloadduct | 55 | rsc.org, psu.edu |

| Diels-Alder (Furan + Maleimide) | Furan | 25°C | endo isomer (kinetically favored) | Not specified | pearson.com |

| Diels-Alder (Furan + Maleimide) | Furan | 90°C | exo isomer (thermodynamically favored) | Not specified | pearson.com |

| Diels-Alder (Furoic acid + N-methyl maleimide) | Furoic acid | Various organic solvents, 50°C | Adduct | Traces to ~50 | nih.gov |

| Diels-Alder (Furoic acid + N-methyl maleimide) | Furoic acid | Various organic solvents + Et₃N (1 equiv.), 50°C | Adduct | Up to ~50 | nih.gov |

| Diels-Alder (Furoic acid + N-methyl maleimide) | Furoic acid | Water | Adduct | Enhanced rate | rsc.org, nih.gov |

| Esterification | This compound | Reaction with 4-bromobut-1-ene (via dianion) | Acid product (converted to methyl ester) | 10 (for acid) | scholaris.ca |

| Esterification (of 2-methyl-3-furoic acid) | 2-methyl-3-furoic | Butyllithium (B86547) (2 equiv.), then 3-bromoprop-1-ene | Acid product (converted to methyl ester) | 70 (for ester) | scholaris.ca |

| Amidation (General Carboxylic Acid Method) | Carboxylic Acid | NH₄Cl, Et₃N, DMT-MM, MeOH or 2-propanol or THF | Primary Amide | 22 to quantitative | researchgate.net |

Disproportionation Reactions to Dicarboxylic Acids

This compound can undergo disproportionation reactions, particularly under solvent-free conditions, to yield furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid. cymitquimica.comchemicalbook.comsigmaaldrich.comp212121.comsrlchem.comottokemi.com This transformation represents a method for synthesizing these dicarboxylic acids using this compound as a starting material.

Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring

The furan ring in this compound is susceptible to electrophilic aromatic substitution reactions. The electron-donating effect of the oxygen atom in the ring makes furan more reactive towards electrophiles than benzene. atamanchemicals.comchemenu.com While the furan ring generally favors electrophilic attack, the presence and position of substituents, such as the carboxylic acid group in this compound, can influence the regioselectivity and reactivity of these reactions. For example, in substituted furan rings, position 4 can remain the most accessible site for electrophilic attack, although the electronic distribution is influenced by existing groups. vulcanchem.com

Nucleophilic substitution reactions can also occur, particularly involving functional groups attached to the furan ring. For instance, nucleophilic displacement reactions have been explored in the synthesis of furan-3-carboxylic acid derivatives, where a trichloromethyl group is displaced by nucleophiles such as hydroxide, alcohols, and amines. researchgate.net Additionally, the carboxylic acid group itself can participate in nucleophilic substitution reactions, such as in the formation of esters where the carboxylate oxygen acts as a nucleophile attacking an electrophilic center. mdpi.com

Studies on the lithiation of 3-substituted furans, including this compound, indicate that regioselective lithiation can be achieved. Treatment of this compound with a strong base like lithium diisopropylamide (LDA) can lead to lithiation at the C2 position, allowing for subsequent reactions with electrophiles. scholaris.ca However, the efficiency of trapping the resulting anion can vary depending on the reactivity of the electrophile. scholaris.ca Regioselective lithiation at the C4 position has also been reported for 2-silylated-3-furoic acids when treated with butyllithium. acs.org

Transformation studies involving this compound also include its formation through the oxidation of 3-furaldehyde (B129913). Furthermore, the furan ring can undergo opening reactions, for example, during ozonolysis, leading to the formation of α,β-unsaturated dicarbonyl compounds. researchgate.net

Complexation and Coordination Chemistry with Metal Ions

This compound, as a carboxylic acid, can act as a ligand and participate in complexation and coordination chemistry with metal ions. The carboxylate group can bind to metal centers in various coordination modes, including bridging and chelating. researchgate.net

Synthesis and Structural Characterization of Rare Earth (RE) 3-Furoate (B1236865) Complexes

Rare Earth (RE) 3-furoate complexes have been synthesized through metathesis reactions between RE chlorides or nitrates and preformed sodium 3-furoate. researchgate.netx-mol.netmdpi.comnih.gov These reactions can yield different structural types of complexes depending on the stoichiometric ratio of reactants used. researchgate.netx-mol.netmdpi.comnih.gov

Two main structural motifs identified are Type 1RE and Type 2RE. researchgate.netx-mol.netmdpi.comnih.gov Type 1RE complexes are monometallic and form 2D polymeric networks with the general composition [RE(3fur)₃(H₂O)₂]n, where 3furH represents this compound. researchgate.netx-mol.netmdpi.comnih.gov Examples include complexes with La, Ce, Pr, Nd, Gd, Dy, Ho, and Y. researchgate.netx-mol.netmdpi.comnih.gov These complexes typically feature eight-coordinate rare earth metal atoms with distorted square antiprismatic geometry and crystallize in the monoclinic C2/c space group. mdpi.com

Type 2RE complexes are bimetallic and form 3D polymeric systems with the composition [NaRE(3fur)₄]n. researchgate.netx-mol.netmdpi.comnih.gov These complexes have been obtained with RE elements such as Ho, Y, Er, Yb, and Lu. researchgate.netx-mol.netmdpi.comnih.gov The isostructural series of these complexes crystallizes in the tetragonal P-4n2 space group, with RE³⁺ ions being eight-coordinated and Na¹⁺ ions being six-coordinated. mdpi.com The stoichiometric ratio of RE to sodium 3-furoate influences the formation of Type 1RE or Type 2RE complexes for some rare earth elements like Ho and Y, while for others (Er, Yb, Lu), Type 2RE complexes are formed regardless of the ratio. researchgate.netx-mol.netmdpi.comnih.gov

The carboxylate ligand (3-furoate) can exhibit different coordination modes in these rare earth complexes, including syn-syn and syn-anti bridging modes. researchgate.net

Non-Covalent Interactions in Metal-3-Furoate Crystal Structures

Studies on Zn(II) and Cd(II) complexes with this compound and pyridine (B92270) derivatives have highlighted the importance of C-H···O interactions in their crystal structures. researchgate.netub.edu These interactions, defined by distances typically closer to 2.6 Å, contribute to the stability and packing motifs of the complexes. researchgate.netub.edu The analysis of these interactions in metal-3-furoate complexes, sometimes in comparison with analogous complexes of other carboxylic acids, helps in understanding their contribution to the final crystal structure, potentially benefiting from cooperative effects. ub.edu The variable coordination modes of the 3-furoate ligand and different coordination numbers of the metal centers also influence the crystal packing arrangements. researchgate.netub.edu

Research Applications and Bioactive Profiles of 3 Furoic Acid and Its Analogues

Pharmaceutical and Medicinal Chemistry Investigations

3-Furoic acid, a heterocyclic carboxylic acid, has garnered significant attention in medicinal chemistry due to its versatile scaffold, which allows for the synthesis of a wide array of derivatives with diverse biological activities. Researchers have extensively explored its potential in developing novel therapeutic agents by modifying its core structure to enhance potency and selectivity for various biological targets. The following sections delve into the specific research applications and bioactive profiles of this compound and its analogues in key areas of pharmaceutical and medicinal chemistry.

The furan (B31954) nucleus, a core component of this compound, is present in numerous compounds with established biological activity. This has prompted extensive research into the antimicrobial potential of this compound derivatives.

One area of focus has been the synthesis of N-acylhydrazones derived from furoic acid hydrazide. These compounds, along with their cyclized products, N-acetyl-1,3,4-oxadiazoles , have been investigated for their antibacterial properties. Studies have shown that hydrazide–hydrazones are a class of compounds with notable antimicrobial activity. For instance, novel hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid demonstrated high antibacterial activity with a bactericidal effect against various microorganisms.

Furthermore, the synthesis of 2-methyl-5-aryl-3-furoic acids has been reported, with investigations into their microbiological activities. While these compounds displayed interesting antifungal activity, their antibacterial activity was found to be limited. The introduction of different substituents on the aryl group at the C5 position of the furan ring was observed to influence the antifungal activity.

Another synthetic approach involves the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes to produce 3-aryl-3-(furan-2-yl)propanoic acid derivatives . These compounds have demonstrated good antimicrobial activity against the yeast-like fungus Candida albicans and have also shown inhibitory effects on Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL.

The following table summarizes the antimicrobial activity of selected this compound derivatives:

| Derivative Class | Target Microorganisms | Observed Activity |

|---|---|---|

| N-acylhydrazones/N-acetyl-1,3,4-oxadiazoles | Bacteria | Antibacterial activity noted |

| 2-Methyl-5-aryl-3-furoic acids | Fungi, Bacteria | Interesting antifungal activity, poor antibacterial activity |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans, Escherichia coli, Staphylococcus aureus | Good activity against C. albicans; suppression of E. coli and S. aureus |

Derivatives of this compound have been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

Research into 2,5-disubstituted-1,3,4-oxadiazoles derived from 2-furoic acid has shown that these compounds possess anti-inflammatory activity. The synthesis of these derivatives involves the reaction of furoic acid hydrazide with various aromatic acids.

Furthermore, studies on fenamic acid derivatives have provided insights into the substrate-selective inhibition of COX-2. While not directly derived from this compound, this research highlights the therapeutic potential of targeting COX enzymes with small molecules. Some isoxazole derivatives have also been synthesized and evaluated for their in vitro inhibition

Hypolipidemic Activity Research

This compound has been identified as a compound with hypolipidemic activity in animal studies. Research conducted on rodents has demonstrated its capability to lower levels of serum cholesterol and serum triglycerides sigmaaldrich.com. This bioactivity positions it as a subject of interest in the study of lipid metabolism and the development of potential therapeutic agents.

In comparative studies with its analogues, the lipid-lowering effects have been further detailed. An evaluation of 2-Furoic acid, this compound, 3,4-furan dicarboxylic acid, and furyl-acrylic acid in both mice and rats was conducted to determine their relative potencies. The findings from this research indicated that while this compound is active, 2-Furoic acid was the most potent of the compounds tested. At a concentration of 20 mg/kg/day in mice, 2-Furoic acid lowered serum cholesterol by 41% and serum triglycerides by 56%. In rats, it reduced serum cholesterol by 50% and serum triglycerides by 42%.

Table 1: Comparative Hypolipidemic Activity of Furoic Acid Derivatives in Mice

| Compound | Dosage | Serum Cholesterol Reduction (%) | Serum Triglyceride Reduction (%) |

|---|---|---|---|

| 2-Furoic acid | 20 mg/kg/day | 41 | 56 |

| This compound | Data indicates activity, specific percentage not provided in sources | Data indicates activity, specific percentage not provided in sources | Data indicates activity, specific percentage not provided in sources |

Agrochemical and Biocontrol Applications

This compound has emerged as a promising natural compound for the control of plant-parasitic nematodes. A study highlighted that this compound produced by the sea-derived fungus Aspergillus luchuensis hy-6 exhibits strong nematicidal activity against the root-knot nematode Meloidogyne incognita acs.org. The research found that even at low doses, this compound can, in a dose-dependent manner, reduce the motility, lifespan, and egg hatchability of these nematodes acs.org. Furthermore, the compound was observed to interfere with the chemotaxis of M. incognita, decreasing the attractiveness of cucumber roots to the nematodes acs.org. These findings suggest that the compound may work by inducing severe metabolic dysfunction in the nematodes, potentially related to abnormalities in lipid metabolism acs.org.

The potential of this compound as a lead compound for new, eco-friendly nematicides was further underscored by the enhanced efficacy of its structurally modified derivatives, such as pent-4-en-1-yl furan-3-carboxylate acs.org.

Research into its analogue, 2-Furoic acid, also supports the nematicidal potential of this chemical family. 2-Furoic acid, produced by the nematode-trapping fungus Dactylellina haptotyla, demonstrated potent nematicidal activity against M. incognita, with a reported LD₅₀ value of 55.05 µg/mL after 48 hours nih.govresearchgate.net. In pot experiments, treatment with 2-Furoic acid significantly reduced the number of root galls on tomato plants, further confirming its biocontrol potential nih.govresearchgate.net.

Table 2: Nematicidal Effects of this compound and Its Analogue on Meloidogyne incognita

| Compound | Observed Effect | Specific Data | Source Organism |

|---|---|---|---|

| This compound | Reduces motility, lifespan, and egg hatchability | Dose-dependent activity | Aspergillus luchuensis hy-6 acs.org |

| 2-Furoic acid | Strong nematicidal activity | LD₅₀ of 55.05 µg/mL at 48h nih.govresearchgate.net | Dactylellina haptotyla nih.gov |

This compound serves as a versatile bio-based platform chemical for the development of crop protection agents chemimpex.com. It is utilized as an intermediate or building block in the synthesis of various agrochemicals, including pesticides and fungicides chemimpex.commdpi.commagtech.com.cn. The furan structure is a key component in the creation of more complex molecules designed for agricultural use.

Research has explored the synthesis of this compound derivatives to create compounds with specific antimicrobial properties. For instance, a study on 2-methyl-5-aryl-3-furoic acids reported interesting antifungal activity, although the antibacterial activity was found to be poor nih.gov. This highlights the potential for chemically modifying the this compound backbone to develop targeted fungicides. The general class of furoic acids is recognized for its utility in manufacturing bactericides and fungicides, contributing to the development of bio-based crop protection solutions mdpi.com.

Material Science and Polymer Research

This compound and its derivatives are recognized as valuable, renewable platform molecules for the synthesis of advanced materials rsc.org. Their rigid, aromatic-like furan ring makes them attractive building blocks in polymer science for creating novel materials with specific properties chemimpex.comrsc.org. Furan-based compounds are being explored as bio-based alternatives to petrochemicals for implementation in end products like polymers rsc.org.

A specific application is in the creation of bio-based plasticizers. A patent has identified this compound as a suitable furan derivative that can be reacted with alcohols or carboxylic acids to form esters used as plasticizers google.comgoogle.com. This provides a pathway to replace traditional petroleum-based plasticizers with more sustainable alternatives.

Furthermore, derivatives of this compound have been used as monomers in polymerization reactions. For example, 2-bromo-3-furoic acid served as the starting material for the synthesis of a novel chiral helical poly(3-alkylesterfuran) latrobe.edu.au. This demonstrates its role as a foundational unit for constructing complex, functional polymers through processes like Suzuki-Miyaura cross-coupling polymerization latrobe.edu.au.

As a bio-based platform chemical, this compound plays a role in the development of sustainable and biodegradable polymer systems chemimpex.com. Its derivatives are specifically noted for their utility in producing biodegradable polymers, which are crucial for addressing environmental concerns related to plastic waste chemimpex.com. The use of renewable starting materials like this compound is a key aspect of green chemistry.

The chemical reactivity of this compound makes it a valuable component in creating materials designed for sustainability. It can participate in Diels-Alder reactions, which is an atom-economical method for generating molecular complexity, making it an attractive strategy for the green chemical synthesis of new compounds and materials rsc.org. The stability of furoic acids as renewable platform molecules makes them advantageous building blocks for a wide range of value-added chemical products, including components for bio-based polymers rsc.org. Its application in creating thermosetting resins and plasticizers further contributes to the portfolio of sustainable materials derived from this compound magtech.com.cn.

Development of Coatings and Adhesives with Enhanced Properties

While furan-based compounds are investigated for the development of bio-based polymers, publicly available scientific literature does not currently provide significant research on the specific application of this compound in the development of coatings and adhesives. Furan derivatives, in general, are considered potential building blocks for polymers due to their rigid structure, which can be leveraged to create materials with specific thermal and mechanical properties. However, detailed studies focusing on the polymerization of this compound or its integration as a monomer into coating or adhesive formulations are not extensively reported in the current body of research.

Corrosion Inhibition Studies

This compound and its complexes have been the subject of significant research in the field of corrosion science, demonstrating notable potential as effective corrosion inhibitors for various metals, particularly mild steel.

The protective action of 3-furoate (B1236865) complexes against metal corrosion is primarily attributed to their ability to form a stable, protective film on the metal surface. This process involves the adsorption of the inhibitor molecules onto the metal, effectively isolating it from the corrosive environment.

Studies on rare earth (RE) 3-furoate complexes have shown that they function predominantly as anodic inhibitors nih.govnih.gov. The mechanism of inhibition is explained by the chemical structure of the 3-furoate ligand. The electron-donating characteristics of the heterocyclic furan ring oxygen, combined with the carboxylic oxygen atoms, facilitate the formation of a stable covalent coordination bond with the metal surface, a process known as chemisorption nih.gov. This strong interaction leads to the creation of a durable barrier film that minimizes corrosive attacks on the metal nih.govnih.gov. Potentiodynamic polarization measurements confirm this, indicating that these rare earth carboxylate compounds primarily inhibit the anodic dissolution of the metal nih.govnih.gov.

In essence, the 3-furoate complexes work by:

Adsorption: The inhibitor molecules adhere to the metal surface.

Film Formation: A protective barrier layer is formed.

Anodic Inhibition: The primary mechanism involves stifling the electrochemical reactions that cause the metal to dissolve.

The effectiveness of furan derivatives as corrosion inhibitors is influenced by their molecular structure, including the nature and position of functional groups on the furan ring. Comparative studies have revealed varying degrees of inhibition efficiency among different analogues.

Research on rare earth complexes of this compound has demonstrated significant corrosion resistance. For instance, the yttrium complex, [Y(3fur)3(H2O)2]n, was found to have the highest corrosion inhibition capability among the tested compounds, showing a 90% resistance for mild steel in a 0.01 M NaCl medium after 168 hours of immersion nih.gov. Studies also indicate that monometallic Type 1RE complexes, such as the yttrium 3-furoate, generally exhibit better inhibition performance than bimetallic Type 2RE complexes nih.gov.

Other furan derivatives have also been evaluated, allowing for a comparative analysis. For example, a study on mild steel in a 0.5 M HCl solution showed high inhibition efficiencies for furan-2-carboxylic acid (97.6%) and furan-2,5-dicarboxylic acid (99.5%) at a concentration of 5 × 10⁻³ M thegoodscentscompany.com. Another investigation noted the inhibition efficiency of furan derivatives followed the order: 2-furoic acid > furfurylamine > tetrahydrofurfurylamine, attributing the superior performance of furoic acid to the electron-donating ability of both the heterocyclic ring oxygen and the carboxylic oxygen nih.gov.

The following table summarizes the inhibition efficiencies of various furan derivatives based on different studies.

| Compound/Complex | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

| [Y(3fur)3(H2O)2]n (Yttrium 3-furoate complex) | AS1020 Mild Steel | 0.01 M NaCl | Not specified | 90.0% |

| Furan-2-carboxylic acid | Mild Steel | 0.5 M HCl | 5 × 10⁻³ M | 97.6% |

| Furan-2,5-dicarboxylic acid | Mild Steel | 0.5 M HCl | 5 × 10⁻³ M | 99.5% |

| Furan-2,5-diyldimethanol | Mild Steel | 0.5 M HCl | 5 × 10⁻³ M | 95.8% |

Role in Food Science and Flavor Chemistry

The application of this compound in food science is limited, particularly in comparison to its isomer, 2-furoic acid.

Based on available data from chemical and flavor industry resources, this compound is not utilized as a flavoring or fragrance agent in food products thegoodscentscompany.com. The Good Scents Company, a database for fragrance and flavor materials, explicitly recommends against its use for these purposes thegoodscentscompany.com. There is no scientific literature suggesting that this compound contributes positively or is intentionally added to create specific flavor profiles in food. This is in contrast to its isomer, 2-furoic acid, which is recognized as a flavoring ingredient that can impart sweet and earthy notes wikipedia.org.

There is currently a lack of specific scientific evidence to support the use of this compound as a food preservative. While the broader class of furoic acids can be used to synthesize preservatives, and 2-furoic acid is known for its antimicrobial properties and use in food preservation, these applications are not directly documented for the this compound isomer chempoint.commagtech.com.cnmagtech.com.cn. Research into the antimicrobial effects of furan derivatives has been conducted; for instance, a study on 2-methyl-5-aryl-3-furoic acids reported antifungal activity nih.gov. However, this pertains to derivatives of this compound and does not confirm its efficacy or approval as a standalone food preservative.

Emerging Applications as Biochemical Biomarkers

This compound and its related compounds are gaining attention in the field of metabolomics as potential biochemical biomarkers. These small molecules can be indicative of dietary exposures, environmental influences, and underlying pathological conditions. Their presence and concentration in biological fluids such as urine and serum can provide valuable insights for researchers and clinicians.

As a Biomarker for Dietary Intake

The presence of this compound in human samples can be linked to the consumption of certain foods, particularly those that undergo heat treatment. Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF) are common products of the Maillard reaction and caramelization of sugars, and they are found in a wide variety of foods and beverages. Once ingested, these compounds are metabolized, and their metabolites, including furoic acids, are excreted in the urine.

A study investigating the urinary metabolites after the consumption of plum juice, which is rich in 5-HMF, provides insight into this process. In this study, healthy subjects consumed a dose of 5-HMF from plum juice, and their urine was analyzed for related metabolites. While the study successfully quantified increased levels of 2-furoic acid and 5-HMF itself, this compound was not detected in all urine samples, indicating that its excretion may be less consistent or dependent on individual metabolic differences nih.govplos.org.

Key Research Findings:

Inconsistent Detection: In a dietary intervention study involving plum juice, urinary this compound was not consistently detected in all participants, suggesting it may not be a universally reliable biomarker for the intake of 5-HMF-containing foods nih.govplos.org.

Need for Further Research: The variable detection of this compound highlights the need for more comprehensive studies to understand the metabolic pathways of furan compounds from dietary sources and to validate its utility as a consistent biomarker of dietary intake.

As a Biomarker for Pesticide Exposure

This compound has been identified as a metabolite of the neonicotinoid insecticide dinotefuran. Biomonitoring of pesticide exposure is crucial for assessing potential health risks in agricultural workers and the general population. The detection of pesticide metabolites in urine is a common method for evaluating exposure levels.

However, research into the human metabolism of dinotefuran has revealed that the parent compound itself is the more significant biomarker. A study involving the oral administration of deuterium-labeled dinotefuran to healthy adults found that a very high percentage of the ingested dose was excreted unchanged in the urine within 24 hours.

Key Research Findings:

Dinotefuran as the Primary Biomarker: A human kinetic study demonstrated that approximately 92.8% of an orally administered dose of dinotefuran was recovered unchanged in the urine within one day nih.gov.

Implications for Biomonitoring: This finding suggests that for assessing exposure to dinotefuran, the direct measurement of the parent compound in urine is a more accurate and reliable method than quantifying its metabolite, this compound.

Analogues of this compound as Disease Biomarkers

While the role of this compound itself as a disease biomarker is still under investigation, its analogues have shown significant promise in clinical research. One such analogue, 5-hydroxymethyl-2-furoic acid, has been studied as a potential biomarker for differentiating stages of prostate cancer.

In a recent study, serum levels of 5-hydroxymethyl-2-furoic acid were found to be significantly higher in prostate cancer patients with a prostate-specific antigen (PSA) level greater than 4.0 ng/mL compared to those with a PSA level less than 4.0 ng/mL. This suggests that this furoic acid analogue could aid in the non-invasive assessment of prostate cancer severity.

Detailed Research Findings for 5-Hydroxymethyl-2-Furoic Acid in Prostate Cancer:

A diagnostic model using serum 5-hydroxymethyl-2-furoic acid was developed to distinguish between prostate cancer patients with different PSA levels. The performance of this biomarker is summarized in the table below.

| Biomarker | AUC | Sensitivity | Specificity |

| 5-Hydroxymethyl-2-furoic acid | 0.749 | 56.1% | 100% |

These findings indicate that 5-hydroxymethyl-2-furoic acid has a high specificity for identifying prostate cancer patients with higher PSA levels, making it a potentially valuable tool in a panel of biomarkers for prostate cancer management.

Advanced Analytical Methodologies for 3 Furoic Acid Characterization and Detection

Chromatographic Separations and Quantitation

Chromatography is a fundamental technique for separating 3-furoic acid from complex mixtures, enabling its precise quantification. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of furan (B31954) derivatives, including this compound. The versatility of HPLC allows for its application in diverse matrices, from food products to biological fluids.

Method development for this compound analysis by HPLC typically involves optimizing the separation on a stationary phase, most commonly a C18 column, with a suitable mobile phase. A common approach utilizes a reverse-phase (RP) HPLC method with a simple mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The use of an acidic mobile phase ensures that the carboxylic acid group of this compound is protonated, leading to better retention and peak shape on the nonpolar stationary phase. Detection is often achieved using a diode-array detector (DAD) or a UV detector, as the furan ring exhibits UV absorbance. nih.govdgaequipment.comnih.gov

For instance, a reliable SPE-HPLC/DAD method was developed for the simultaneous separation and quantitation of ten furan derivatives, including 3-furaldehyde (B129913) (a related compound), in apple cider and wine. nih.govresearchgate.net This method demonstrated good precision, sensitivity, and selectivity, with all compounds being satisfactorily separated on a C18 column in under 30 minutes. nih.govresearchgate.net The limits of detection (LOD) and quantitation (LOQ) were found to be low, ranging from 0.002-0.093 mg/L and 0.01-0.31 mg/L, respectively. nih.gov

The following interactive table summarizes typical HPLC conditions for the analysis of furan derivatives, including this compound.

| Parameter | Condition | Reference |

| Column | C18, Newcrom R1 | sielc.comnih.gov |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.comsielc.com |

| Detection | Diode Array Detector (DAD) or UV Spectrometer | nih.govdgaequipment.com |

| Application | Food matrices (apple cider, wine), transformer oil, biological samples (urine) | nih.govoup.comshimadzu.com |

This table can be filtered and sorted based on the different parameters to provide a quick overview of the common HPLC methodologies for this compound analysis.

The coupling of liquid chromatography with mass spectrometry (LC-MS) offers enhanced selectivity and sensitivity for the analysis of this compound, making it an invaluable tool for identification and metabolite profiling, especially in complex biological matrices. LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the confident identification of compounds based on both their retention time and mass-to-charge ratio (m/z).

For MS-compatible applications, the phosphoric acid typically used in HPLC mobile phases is replaced with a volatile acid, such as formic acid. sielc.comsielc.com This is crucial as non-volatile buffers can interfere with the ionization process in the mass spectrometer.

LC-MS has been employed in the study of rare earth 3-furoate (B1236865) complexes to investigate their composition in solution. mdpi.com In metabolomics, LC-MS is a powerful technique for profiling metabolites. While direct analysis of short-chain fatty acids like this compound by reversed-phase LC-MS can be challenging due to their high hydrophilicity, derivatization can be employed to improve retention and detection. shimadzu.com Derivatization agents like 3-nitrophenylhydrazine (3-NPH) can be used to tag the carboxylic acid group, enhancing its chromatographic properties and ionization efficiency. shimadzu.com

Anion exchange chromatography coupled to high-resolution mass spectrometry (AIC-HR-MS) serves as a reference method for the quantification of carboxylic acids in complex matrices like cow feces and ruminal fluid. researchgate.net LC-MS/MS methods, particularly those involving derivatization, have shown comparable results to AIC-HR-MS for the quantification of various carboxylic acids. researchgate.net

The data table below provides an overview of LC-MS applications for the analysis of carboxylic acids, including approaches relevant to this compound.

| Application | LC-MS Technique | Derivatization Agent | Key Findings | Reference |

| Metabolite Profiling | Reversed-Phase LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) | Derivatization improves retention and allows for simultaneous analysis of multiple short-chain fatty acids and organic acids. | shimadzu.com |

| Quantification in Biological Matrices | Anion Exchange Chromatography-High-Resolution Mass Spectrometry (AIC-HR-MS) | None (direct analysis) | Serves as a robust reference method for carboxylic acid quantification. | researchgate.net |

| Analysis of Metal Complexes | Liquid Chromatography-Mass Spectrometry (LC-MS) | Not applicable | Used to investigate the solution composition of rare earth 3-furoate complexes. | mdpi.com |

This interactive table allows for sorting and filtering based on the application, technique, and key findings, providing a concise summary of the utility of LC-MS in this compound research.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for the protons on the furan ring and the carboxylic acid proton. In a typical spectrum recorded in a solvent like DMSO-d₆, the carboxylic acid proton appears as a broad singlet at a downfield chemical shift, often above 12 ppm. chemicalbook.com The three protons on the furan ring give rise to characteristic signals in the aromatic region. For example, in DMSO-d₆, the proton at position 2 (H-2) appears around 8.31 ppm, the proton at position 5 (H-5) at approximately 7.78 ppm, and the proton at position 4 (H-4) at about 6.76 ppm. chemicalbook.com The coupling patterns (e.g., doublet of doublets) and coupling constants between these protons provide further confirmation of their relative positions on the furan ring. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group typically resonates at a downfield chemical shift. The other four carbons of the furan ring will have chemical shifts characteristic of their electronic environment.

The following interactive table summarizes representative ¹H NMR chemical shift data for this compound in different solvents.

| Proton | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Coupling Constants (Hz) | Reference |

| COOH | 12.26 | ~12 | s | - | chemicalbook.com |

| H-2 | 8.118 | 8.314 | dd | J(B,C)=1.5, J(B,D)=0.8 | chemicalbook.com |

| H-5 | 7.454 | 7.783 | dd | J(B,C)=1.5, J(C,D)=1.9 | chemicalbook.com |

| H-4 | 6.781 | 6.761 | dd | J(B,D)=0.8, J(C,D)=1.9 | chemicalbook.com |

This table can be sorted by proton or solvent to compare the chemical shifts and coupling constants.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis.

In a typical mass spectrum, this compound will exhibit a molecular ion peak corresponding to its molecular weight (112.08 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). It is particularly useful for analyzing polar molecules like this compound. In negative ion mode, ESI-MS will typically show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 111. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ at m/z 113 may be observed. nih.gov

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure of the ions. In an MS/MS experiment, the precursor ion (e.g., [M-H]⁻) is selected and fragmented, and the resulting product ions are detected. This provides detailed structural information and can be used for highly selective quantification in complex mixtures.

The table below summarizes key mass spectrometric data for this compound.

| Ion | m/z (Negative Mode) | m/z (Positive Mode) | Fragmentation Ions (m/z) | Reference |

| [M-H]⁻ | 111.008768 | - | 67.0199, 49.00854, 41.00345, 39.02346 | nih.gov |

| [M+H]⁺ | - | 113.02332 | 95.01291, 69.03362, 71.04922, 67.05445 | nih.gov |

This interactive table can be sorted by ion type to view the corresponding m/z values and major fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.